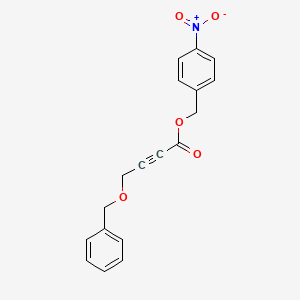
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate is an organic compound that features a nitrophenyl group, a benzyloxy group, and a but-2-ynoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate typically involves the reaction of 4-nitrobenzyl alcohol with 4-(benzyloxy)but-2-ynoic acid under esterification conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. Industrial processes would likely employ continuous flow reactors and automated purification systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: (4-Aminophenyl)methyl 4-(benzyloxy)but-2-ynoate.
Oxidation: (4-Nitrophenyl)methyl 4-(benzaldehyde)but-2-ynoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate depends on the specific application. For example, in catalytic reduction reactions, the nitro group is reduced to an amino group, which can then interact with other molecules through hydrogen bonding or nucleophilic attack. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-enoate: Similar structure but with a double bond instead of a triple bond.
(4-Nitrophenyl)methyl 4-(benzyloxy)butanoate: Similar structure but with a single bond instead of a triple bond.
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynyl ether: Similar structure but with an ether linkage instead of an ester linkage.
Uniqueness
(4-Nitrophenyl)methyl 4-(benzyloxy)but-2-ynoate is unique due to the presence of both a nitrophenyl group and a benzyloxy group attached to a but-2-ynoate moiety
Eigenschaften
CAS-Nummer |
502918-02-7 |
|---|---|
Molekularformel |
C18H15NO5 |
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 4-phenylmethoxybut-2-ynoate |
InChI |
InChI=1S/C18H15NO5/c20-18(7-4-12-23-13-15-5-2-1-3-6-15)24-14-16-8-10-17(11-9-16)19(21)22/h1-3,5-6,8-11H,12-14H2 |
InChI-Schlüssel |
UBFHGIIMKBNXEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC#CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
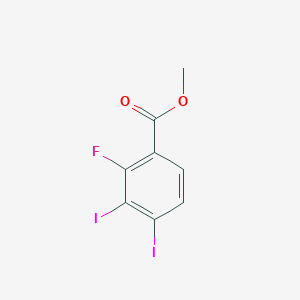
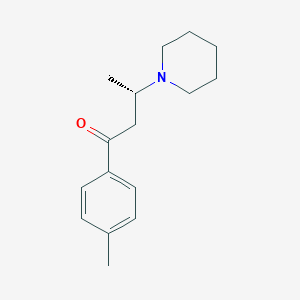
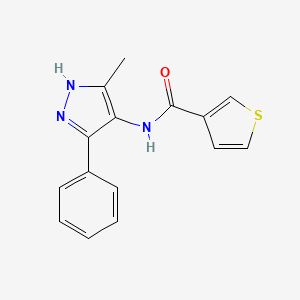

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
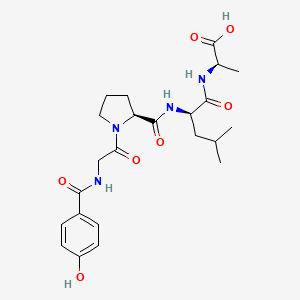
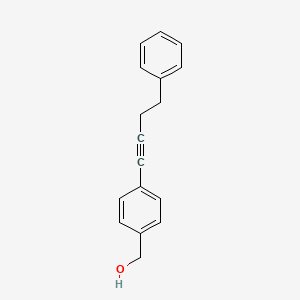
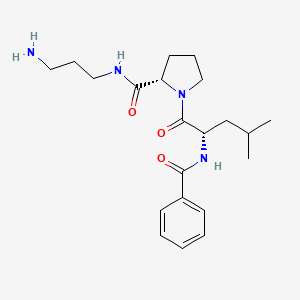


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
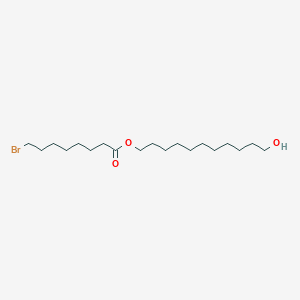
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
